molecular formula C15H16ClNO3 B13912424 1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol

1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol

Cat. No.: B13912424
M. Wt: 293.74 g/mol
InChI Key: FOOCVKSACMIAIA-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol is an organic compound that features a pyridine ring substituted with benzyloxy, chloro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with benzyloxy and methoxy substituents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microreactor technology can enhance the efficiency and yield of the synthesis process. These methods allow for better control over reaction conditions and reduce the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol is unique due to the presence of the chloro substituent on the pyridine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .

Properties

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

1-(6-chloro-2-methoxy-4-phenylmethoxypyridin-3-yl)ethanol

InChI

InChI=1S/C15H16ClNO3/c1-10(18)14-12(8-13(16)17-15(14)19-2)20-9-11-6-4-3-5-7-11/h3-8,10,18H,9H2,1-2H3

InChI Key

FOOCVKSACMIAIA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=C(C=C1OCC2=CC=CC=C2)Cl)OC)O

Origin of Product

United States

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